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molecular formula C9H8S B081002 4-Methylbenzo[b]thiophene CAS No. 14315-11-8

4-Methylbenzo[b]thiophene

Cat. No. B081002
M. Wt: 148.23 g/mol
InChI Key: RPKWIZPGQZKQKY-UHFFFAOYSA-N
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Patent
US06900216B2

Procedure details

A solution of bromine (2.94 ml) in dichloromethane (30 ml) was added dropwise under nitrogen at −5° C. to a stirred mixture of 4-methylbenzo[b]thiophene (7.68 g), sodium acetate (6.38 g) and dichloromethane (100 ml). The mixture was stirred at ambient temperature for 6 hours, then it was filtered and the solvent was removed in vacuo. The residue was was distilled in vacuo to give 3-bromo-4-methylbenzo[b]thiophene (6.04 g) as a yellow oil, b.p. 100-120° C. @ 0.4 mmHg, which was used without further purification.
Quantity
2.94 mL
Type
reactant
Reaction Step One
Quantity
7.68 g
Type
reactant
Reaction Step One
Quantity
6.38 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[C:12]2[CH:11]=[CH:10][S:9][C:8]=2[CH:7]=[CH:6][CH:5]=1.C([O-])(=O)C.[Na+]>ClCCl>[Br:1][C:11]1[C:12]2[C:4]([CH3:3])=[CH:5][CH:6]=[CH:7][C:8]=2[S:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.94 mL
Type
reactant
Smiles
BrBr
Name
Quantity
7.68 g
Type
reactant
Smiles
CC1=CC=CC=2SC=CC21
Name
Quantity
6.38 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
it was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was was distilled in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC=1C2=C(SC1)C=CC=C2C
Measurements
Type Value Analysis
AMOUNT: MASS 6.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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